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molecular formula C10H13NO3 B1219393 2-(3,4-Dimethoxyphenyl)acetamide CAS No. 5663-56-9

2-(3,4-Dimethoxyphenyl)acetamide

Cat. No. B1219393
M. Wt: 195.21 g/mol
InChI Key: CUWOZWFDSYIYHL-UHFFFAOYSA-N
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Patent
US04742068

Procedure details

To a solution of 35.31 g (0.18 mole) of (3,4-dimethoxyphenyl)acetic acid in 345 ml of dry toluene and 34.5 ml of dry DMF at 0° C. under argon was added 16.8 ml (0.19 mole) of freshly distilled oxalyl chloride over 40 minutes. The reaction was stirred an additional 35 minutes at 0° C. and then at room temperature for 17 hours. The reaction mixture was again cooled to 0° C. and gaseous ammonia slowly bubbled through it for 1 hour. The reaction mixture was warmed to room temperature and stirred for 4 hours after which the solid was filtered off and partitioned between chloroform and water. The organic phase was washed with brine, dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo giving 20.84 g of the title compound as an off-white solid, mp 142°-144° C.
Quantity
35.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
34.5 mL
Type
reactant
Reaction Step One
Quantity
345 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([OH:14])=O)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].C(Cl)(=O)C(Cl)=O.C[N:22](C=O)C>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([NH2:22])=[O:14])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]

Inputs

Step One
Name
Quantity
35.31 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
34.5 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
345 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred an additional 35 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was again cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
gaseous ammonia slowly bubbled through it for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 4 hours after which the solid
Duration
4 h
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
partitioned between chloroform and water
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 20.84 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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